molecular formula C25H23NO5S B11004417 {4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-5-hydroxy-1-benzofuran-3-yl}(thiophen-3-yl)methanone

{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-5-hydroxy-1-benzofuran-3-yl}(thiophen-3-yl)methanone

Cat. No.: B11004417
M. Wt: 449.5 g/mol
InChI Key: FKZVXOWAYHYOSN-UHFFFAOYSA-N
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Description

The compound (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(3-THIENYL)METHANONE is a complex organic molecule that features a combination of isoquinoline, benzofuran, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(3-THIENYL)METHANONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Synthesis of the Benzofuran Core: The benzofuran ring can be synthesized via the cyclization of o-hydroxyacetophenones under basic conditions.

    Coupling of the Isoquinoline and Benzofuran Units: This step involves the use of a suitable linker, such as a methylene bridge, to connect the two moieties.

    Introduction of the Thiophene Group: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(3-THIENYL)METHANONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy groups on the isoquinoline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(3-THIENYL)METHANONE: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-THIENYL)METHANONE
  • (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(4-THIENYL)METHANONE

Uniqueness

The uniqueness of (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(3-THIENYL)METHANONE lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H23NO5S

Molecular Weight

449.5 g/mol

IUPAC Name

[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-hydroxy-1-benzofuran-3-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C25H23NO5S/c1-29-22-9-15-5-7-26(11-17(15)10-23(22)30-2)12-18-20(27)3-4-21-24(18)19(13-31-21)25(28)16-6-8-32-14-16/h3-4,6,8-10,13-14,27H,5,7,11-12H2,1-2H3

InChI Key

FKZVXOWAYHYOSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CSC=C5)O)OC

Origin of Product

United States

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